4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17804846
InChI: InChI=1S/C12H18BrNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3
SMILES:
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol

CAS No.:

Cat. No.: VC17804846

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol -

Specification

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
IUPAC Name 4-[(3-bromophenyl)methylamino]pentan-1-ol
Standard InChI InChI=1S/C12H18BrNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3
Standard InChI Key RLFAISPHBCTYPY-UHFFFAOYSA-N
Canonical SMILES CC(CCCO)NCC1=CC(=CC=C1)Br

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol comprises a five-carbon aliphatic chain terminating in a hydroxyl group at position 1 and a 3-bromobenzylamino substituent at position 4. The benzene ring’s bromine atom at the meta position introduces steric and electronic effects that influence intermolecular interactions.

Molecular Geometry and Bonding

The compound’s backbone adopts a staggered conformation to minimize steric strain between the hydroxyl group and the benzylamino moiety. While no crystallographic data exists for this specific molecule, related bromophenyl derivatives, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, crystallize in orthorhombic systems (P212121P2_12_12_1) with unit cell dimensions a=5.9070(3)A˚,b=9.2731(7)A˚,c=17.5641(14)A˚a = 5.9070(3) \, \text{Å}, b = 9.2731(7) \, \text{Å}, c = 17.5641(14) \, \text{Å}) . By analogy, the title compound likely exhibits similar packing behaviors, with Br···H–N hydrogen bonds stabilizing the lattice .

Table 1: Key Molecular Parameters

ParameterValueSource
Molecular FormulaC12H18BrNO\text{C}_{12}\text{H}_{18}\text{BrNO}
Molecular Weight272.18 g/mol
CAS Number1517175-14-2

Physicochemical Properties

Experimental data for this compound remains sparse, but inferences can be drawn from structurally similar molecules.

Solubility and Stability

The hydroxyl and amine groups confer moderate polarity, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. Bromine’s electronegativity may enhance stability against oxidative degradation, as seen in 5-amino-1-methyl-4-nitroimidazole derivatives, where bromine substituents reduce decomposition rates .

Thermal Properties

Melting and boiling points are unreported, but the compound’s molecular weight (272.18 g/mol) places it in a range typical for liquids or low-melting solids. Analogous compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, exhibit melting points near 150–200°C, suggesting comparable thermal behavior .

Synthetic Considerations

While no synthesis route is documented for 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol, plausible methods involve:

  • Reductive Amination: Reacting 3-bromobenzaldehyde with 4-aminopentan-1-ol under catalytic hydrogenation.

  • Nucleophilic Substitution: Displacing a leaving group (e.g., chloride) on 3-bromobenzyl chloride with 4-aminopentan-1-ol.

These approaches mirror those used for synthesizing (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, where azide-alkyne cycloaddition and Schiff base formation are employed .

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